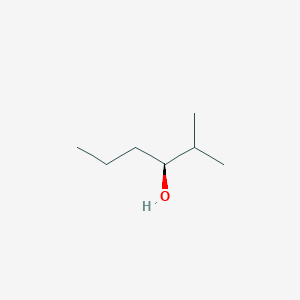2-Methyl-3-hexanol, (3S)-
CAS No.: 61184-92-7
Cat. No.: VC17013908
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61184-92-7 |
|---|---|
| Molecular Formula | C7H16O |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | (3S)-2-methylhexan-3-ol |
| Standard InChI | InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | RGRUUTLDBCWYBL-ZETCQYMHSA-N |
| Isomeric SMILES | CCC[C@@H](C(C)C)O |
| Canonical SMILES | CCCC(C(C)C)O |
Introduction
Nomenclature and Structural Identification
Systematic and Common Names
(3S)-2-Methyl-3-hexanol is formally designated as (3S)-2-methylhexan-3-ol under IUPAC nomenclature, reflecting its six-carbon chain, hydroxyl group at position 3, and methyl substituent at position 2 . The stereochemical descriptor (3S) specifies the absolute configuration of the chiral center at carbon 3. Alternative names include 1-isopropyl-1-butanol and 5-methyl-4-hexanol, though these are less commonly used .
The compound is registered under multiple CAS numbers: 61184-92-7 for the (3S)-enantiomer and 617-29-8 for the racemic mixture or unspecified stereoisomer . This distinction is critical for regulatory and synthetic purposes, as enantiopure forms often exhibit divergent biological and chemical behaviors.
Stereochemical Features
The molecule’s chirality arises from the asymmetric carbon at position 3, which bears the hydroxyl group. The (3S) configuration is confirmed by its specific optical rotation data and stereodescriptors in PubChem . The SMILES notation CCC[C@@H](C(C)C)O explicitly denotes the S-configuration via the @@H symbol . Enantiomeric purity is essential in applications such as asymmetric catalysis, where the (3S)-form may serve as a precursor or chiral auxiliary.
Molecular and Physicochemical Properties
Molecular Composition
(3S)-2-Methyl-3-hexanol has a molecular weight of 116.20 g/mol, calculated from its formula C₇H₁₆O . The XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting solubility in organic solvents like ethanol or diethyl ether .
| Property | Value | Source |
|---|---|---|
| Boiling Point | 141–143°C (765 mmHg) | |
| Density (25°C) | 0.821 g/mL | |
| Refractive Index | Not explicitly reported | |
| Flash Point | 105°F (40.5°C) | |
| Melting Point | -30.45°C (estimated) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The NIST WebBook provides a reference IR spectrum for 2-methyl-3-hexanol, showing characteristic O-H stretching at ~3350 cm⁻¹ and C-O vibrations near 1050 cm⁻¹ . These peaks aid in functional group identification.
Mass Spectrometry: Electron ionization mass spectra reveal a base peak at m/z 57, corresponding to the fragment [C₃H₅O]⁺, and a molecular ion peak at m/z 116 .
Synthesis and Industrial Production
Industrial Applications
-
Solvent: Its moderate polarity and volatility make it suitable for coatings and resins .
-
Flavor and Fragrance: Branched alcohols often contribute to green, earthy notes in perfumery.
-
Pharmaceutical Intermediates: Chiral alcohols are precursors in drug synthesis, though specific applications for this compound require further study.
Future Research Directions
-
Enantioselective Synthesis: Develop catalytic methods to optimize yield and purity.
-
Toxicological Profiling: Assess ecotoxicology and human health impacts.
-
Applications in Asymmetric Catalysis: Explore use as a chiral ligand or building block.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume